molecular formula C20H29NO5 B12379067 tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate

Cat. No.: B12379067
M. Wt: 363.4 g/mol
InChI Key: OBDXBUWPBDVKEB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is a synthetic organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a ketone functional group. It is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

    Ketone Formation: The ketone functional group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis, using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Palladium on carbon (Pd/C) for hydrogenolysis.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Deprotected amino compounds.

Scientific Research Applications

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is used in various scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other enzyme inhibitors.

    Materials Science: The compound is used in the synthesis of polymers and other materials with specific functional properties.

    Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with enzyme active sites. The ketone functional group can also participate in nucleophilic addition reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields. Its tert-butyl ester group provides stability, while the benzyloxycarbonyl-protected amino group offers selective deprotection options, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDXBUWPBDVKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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